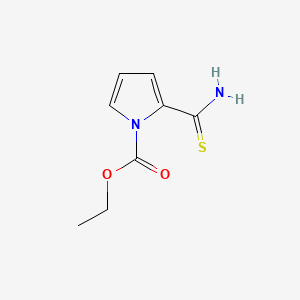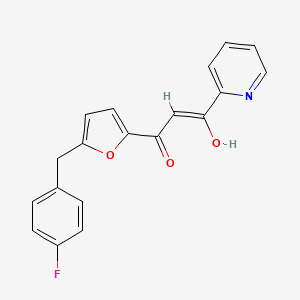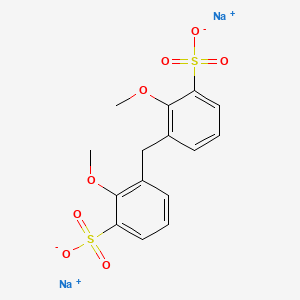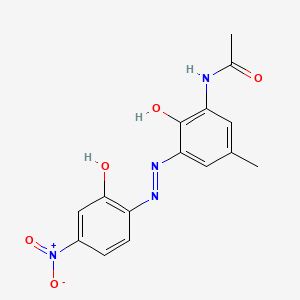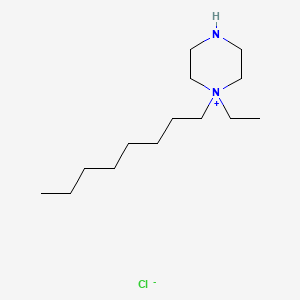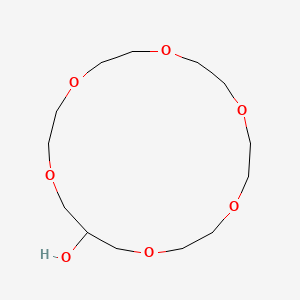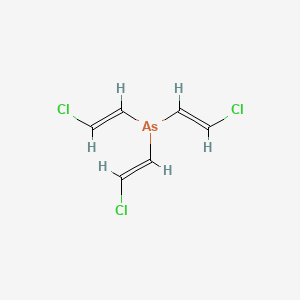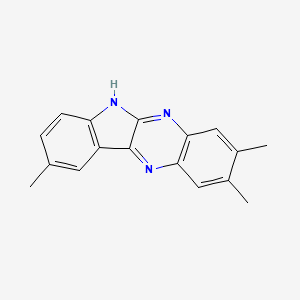
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indoloquinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of a catalyst. For 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline, the process may include the use of specific methylating agents to introduce the methyl groups at the 2, 3, and 9 positions . Common catalysts used in these reactions include Brønsted acids such as acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for indoloquinoxaline derivatives often rely on scalable synthetic routes that can be performed under mild conditions. Microwave irradiation and the use of nanoparticles as catalysts have been explored to enhance the efficiency and yield of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole or quinoxaline rings, often using halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting multidrug-resistant cancer cells.
Industry: Utilized in the development of optoelectronic devices and as a component in redox flow batteries.
Wirkmechanismus
The primary mechanism of action for 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting replication and transcription . The compound’s ability to stabilize the DNA duplex and interact with specific molecular targets makes it a potent agent in various biological applications .
Vergleich Mit ähnlichen Verbindungen
6H-Indolo(2,3-b)quinoxaline: Shares a similar core structure but lacks the methyl groups at the 2, 3, and 9 positions.
9-Fluoro-6H-indolo(2,3-b)quinoxaline: Contains a fluorine atom at the 9 position instead of a methyl group.
Uniqueness: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
CAS-Nummer |
70038-77-6 |
|---|---|
Molekularformel |
C17H15N3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2,3,9-trimethyl-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H15N3/c1-9-4-5-13-12(6-9)16-17(19-13)20-15-8-11(3)10(2)7-14(15)18-16/h4-8H,1-3H3,(H,19,20) |
InChI-Schlüssel |
GWXPMSIDYFWQCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=NC4=C(C=C(C(=C4)C)C)N=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




